3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid
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Overview
Description
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
One common synthetic route involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by coupling with 3-aminobenzoic acid under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents .
Chemical Reactions Analysis
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of catalysts like aluminum chloride. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid include other thiazole derivatives such as:
- 4-(4-Methoxyphenyl)-1,3-thiazole-2-amine
- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
- 5-(4-Methoxyphenyl)-1,3-thiazole-2-thiol These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-7-5-11(6-8-14)15-10-23-17(19-15)18-13-4-2-3-12(9-13)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
CFYDXNBMIJXILG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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